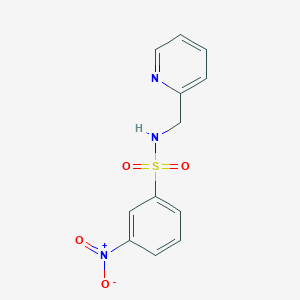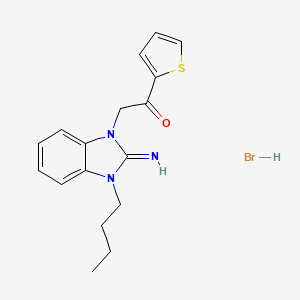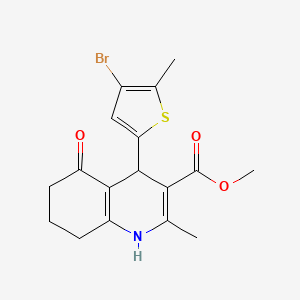
3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide, also known as GW-501516, is a synthetic drug that is categorized as a selective androgen receptor modulator (SARM). It was developed as a potential treatment for various medical conditions, including obesity, diabetes, and cardiovascular diseases.
作用机制
3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that regulates gene expression. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis. This results in increased energy expenditure, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation, which leads to increased energy expenditure and reduced fat accumulation. It also improves glucose metabolism by increasing insulin sensitivity and glucose uptake in skeletal muscle. 3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide has been shown to reduce inflammation by decreasing the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. In addition, it has been shown to improve mitochondrial function and biogenesis, which may contribute to its beneficial effects on energy metabolism and physical performance.
实验室实验的优点和局限性
3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a highly selective and potent agonist of PPARδ, which allows for precise control over the activation of this receptor. It also has a long half-life, which allows for sustained activation of PPARδ. However, 3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis and purification. It is also expensive and may not be readily available to all researchers.
未来方向
There are several potential future directions for research on 3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide. One area of focus is the development of new synthetic methods for the production of 3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide that are more efficient and cost-effective. Another area of focus is the investigation of the long-term effects of 3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide on various physiological systems, including the cardiovascular system, liver, and kidneys. Additionally, the potential use of 3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide in the treatment of various medical conditions, including obesity, diabetes, and cardiovascular diseases, warrants further investigation. Finally, the development of new selective agonists of PPARδ that have improved efficacy and safety profiles may provide new opportunities for the treatment of metabolic and cardiovascular diseases.
合成方法
3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide is synthesized through a multistep process that involves the reaction of 2-mercaptobenzoic acid with 4-iodoaniline, followed by the formation of a benzothiophene ring through a cyclization reaction. The final product is obtained through the reaction of the intermediate compound with dichloroacetyl chloride. The synthesis method of 3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide has been extensively studied, and several modifications have been proposed to improve the yield and purity of the compound.
科学研究应用
3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various medical conditions. It has been shown to improve insulin sensitivity and glucose metabolism, reduce inflammation, and enhance lipid metabolism. In animal studies, 3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide has been shown to reduce body weight, increase muscle mass, and improve physical performance. It has also been investigated for its potential use in the treatment of cardiovascular diseases, including atherosclerosis and heart failure.
属性
IUPAC Name |
3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2INOS/c16-10-2-1-3-11-12(10)13(17)14(21-11)15(20)19-9-6-4-8(18)5-7-9/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOLUORKASLPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NC3=CC=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-chloro-2-[(4-methyl-1-piperazinyl)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B5186907.png)
![dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate](/img/structure/B5186930.png)
![5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5186934.png)



![2-fluoro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186957.png)

![2-fluoro-N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186972.png)
![4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5186980.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5186987.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B5186993.png)

